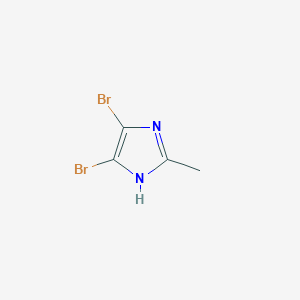

4,5-Dibromo-2-methylimidazole

Description

BenchChem offers high-quality 4,5-Dibromo-2-methylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFMQNPRKMLHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378410 | |

| Record name | 4,5-Dibromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4002-81-7 | |

| Record name | 4,5-Dibromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4,5-Dibromo-2-methylimidazole: A Core Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,5-Dibromo-2-methylimidazole

4,5-Dibromo-2-methylimidazole is a halogenated heterocyclic compound that has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its imidazole core is a well-recognized "privileged structure," forming the backbone of numerous biologically active molecules, including essential amino acids and nucleotides.[1] The strategic placement of two bromine atoms on this core scaffold imparts unique reactivity, making it a versatile precursor for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dibromo-2-methylimidazole, detailed protocols for its synthesis and subsequent functionalization, and an exploration of its potential in therapeutic discovery.

Physicochemical and Structural Properties

4,5-Dibromo-2-methylimidazole is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the bromine atoms significantly influences its electronic properties and provides handles for a variety of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 4002-81-7 | [1] |

| Molecular Formula | C₄H₄Br₂N₂ | [1] |

| Molecular Weight | 239.90 g/mol | [1] |

| Melting Point | 228-234 °C | [2][3] |

| Boiling Point | 396.6 °C at 760 mmHg | [2] |

| Density | 2.188 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| XLogP3 | 2.24 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| SMILES | Cc1nc(c(Br)[nH]1)Br | [1] |

| InChI | InChI=1/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | [1] |

Synthesis of 4,5-Dibromo-2-methylimidazole: Electrophilic Bromination

The most direct and efficient route to 4,5-Dibromo-2-methylimidazole is the electrophilic bromination of the readily available starting material, 2-methylimidazole. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack at the C4 and C5 positions. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its selectivity and ease of handling.[4]

Causality in Experimental Design:

The choice of an appropriate solvent is critical. Acetic acid is often employed as it facilitates the reaction without competing in side reactions. The stoichiometry of NBS is also a key parameter; using at least two equivalents ensures the dibromination of the imidazole ring. The work-up procedure is designed to remove excess brominating agent and neutralize the acidic solvent, leading to the isolation of the pure product.

Detailed Experimental Protocol: Synthesis via Direct Bromination

Materials:

-

2-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. Control the addition to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water. Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color dissipates.

-

Neutralization: Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]

Caption: Workflow for the synthesis of 4,5-Dibromo-2-methylimidazole.

Chemical Reactivity and Synthetic Utility

The two bromine atoms at the C4 and C5 positions of 4,5-Dibromo-2-methylimidazole are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5] This reactivity allows for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, making it an invaluable building block for creating libraries of complex molecules for drug discovery.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] Both bromine atoms on the 4,5-Dibromo-2-methylimidazole ring are susceptible to coupling, and selective mono- or di-functionalization can often be achieved by carefully controlling the reaction conditions.[5]

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

-

4,5-Dibromo-2-methylimidazole

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 4,5-Dibromo-2-methylimidazole (1.0 eq.), the arylboronic acid (1.1 to 2.2 eq., depending on desired mono- or di-substitution), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq.).

-

Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | A singlet for the methyl protons (CH ₃) around 2.3-2.5 ppm. A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | A signal for the methyl carbon (C H₃) around 12-15 ppm. Signals for the imidazole ring carbons, with the C4 and C5 carbons bonded to bromine appearing in the 100-115 ppm range, and the C2 carbon appearing further downfield, likely above 140 ppm. |

| IR Spectroscopy | A broad absorption band in the 3100-2800 cm⁻¹ region corresponding to the N-H stretching vibration. C-H stretching vibrations for the methyl group around 2950-2850 cm⁻¹. C=N and C=C stretching vibrations within the imidazole ring in the 1600-1450 cm⁻¹ region. A strong C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a cluster of peaks at m/z 238, 240, and 242 in a 1:2:1 intensity ratio. |

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[6] The ability to functionalize 4,5-Dibromo-2-methylimidazole through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors, anticancer agents, and antimicrobial drugs. The bromine atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.

Caption: Drug discovery workflow utilizing 4,5-Dibromo-2-methylimidazole.

Safety and Handling

As with all brominated organic compounds, 4,5-Dibromo-2-methylimidazole should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,5-Dibromo-2-methylimidazole is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine substituents in cross-coupling reactions provide a robust platform for the synthesis of a diverse range of functionalized imidazole derivatives. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. Retrieved from [Link]

-

Maruthamuthu, M., Rajam, S., Stella, C. R., & Dileepan, B. A. G. (2020). The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. ResearchGate. Retrieved from [Link]

Sources

4,5-Dibromo-2-methylimidazole CAS number 4002-81-7

An In-Depth Technical Guide to 4,5-Dibromo-2-methylimidazole (CAS No. 4002-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Dibromo-2-methylimidazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

4,5-Dibromo-2-methylimidazole is a heterocyclic organic compound built upon the imidazole ring, a structure of immense biological significance found in essential biomolecules like the amino acid histidine.[1] The strategic placement of a methyl group at the C2 position and bromine atoms at the C4 and C5 positions creates a versatile and reactive scaffold. The bromine atoms, in particular, serve as crucial synthetic handles and modulators of biological activity.[1][2] This compound is typically supplied as a white to off-white solid and is soluble in polar organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 4002-81-7 | [3][4] |

| Molecular Formula | C₄H₄Br₂N₂ | [1][3][5] |

| Molecular Weight | 239.90 g/mol | [3][5] |

| IUPAC Name | 4,5-dibromo-2-methyl-1H-imidazole | [5] |

| Appearance | White to off-white solid | [1] |

| Canonical SMILES | CC1=NC(=C(N1)Br)Br | [5] |

| InChIKey | DBFMQNPRKMLHLK-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 28.7 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Heavy Atom Count | 8 | [5] |

Spectroscopic Profile: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple. A singlet corresponding to the three protons of the C2-methyl group would likely appear in the δ 2.0-2.5 ppm range. The N-H proton signal would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically appearing downfield (δ 10-13 ppm).

-

¹³C NMR: Three distinct signals are anticipated for the imidazole ring carbons, along with one for the methyl group. The C2 carbon , bonded to two nitrogen atoms, would be the most downfield of the ring carbons. The brominated C4 and C5 carbons would have their chemical shifts influenced by the heavy bromine atoms, appearing further upfield than C2 but downfield of typical sp² carbons. The methyl carbon would produce a signal in the upfield region (δ 10-20 ppm). The N-methylated analog, 4,5-Dibromo-1-methyl-imidazole, provides a reference for the expected shifts of the ring carbons.[6]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid check for key functional groups.

-

N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring.[7]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H stretching of the methyl group.

-

C=N/C=C Stretch: The imidazole ring stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is invaluable for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The key diagnostic feature will be a cluster of peaks for the molecular ion around m/z 238, 240, and 242. This unique pattern is due to the two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The resulting M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.[7]

Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Bromination

The most direct and industrially scalable route to 4,5-Dibromo-2-methylimidazole is the electrophilic bromination of 2-methylimidazole. The imidazole ring is electron-rich, making the C4 and C5 positions highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an excellent choice of brominating agent for this transformation due to its ease of handling and good selectivity compared to elemental bromine.[8]

Caption: Synthetic pathway for 4,5-Dibromo-2-methylimidazole via bromination.

Detailed Experimental Protocol (Representative) This protocol is adapted from established procedures for the bromination of similar imidazole scaffolds.[8]

-

Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. The use of a slight excess of NBS ensures complete di-bromination.

-

Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 4,5-Dibromo-2-methylimidazole.

Core Reactivity: A Gateway to Molecular Diversity

The true value of 4,5-Dibromo-2-methylimidazole lies in its reactivity. The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules.[9] This makes it an indispensable intermediate for structure-activity relationship (SAR) studies.[10]

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl or heteroaryl substituents at the C4 and/or C5 positions.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl functionalities, which are valuable for further transformations or as pharmacophores themselves.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the attachment of various amine-containing groups.

By carefully controlling stoichiometry and reaction conditions, it is often possible to achieve selective mono-functionalization at either the C4 or C5 position, followed by a different coupling reaction at the remaining position, leading to a diverse array of di-substituted imidazole derivatives.

Caption: Key cross-coupling reactions using the title compound as a scaffold.

Applications in Drug Discovery and Chemical Biology

The imidazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[2][11] 4,5-Dibromo-2-methylimidazole serves as an ideal starting point for leveraging this scaffold.

Kinase Inhibitors

Kinases are critical targets in oncology and inflammatory diseases. The imidazole scaffold is a common feature in many kinase inhibitors, acting as a rigid core to orient substituents that interact with the ATP-binding site.[2] The C4 and C5 positions of this molecule can be functionalized to introduce groups that form key hydrogen bonds or occupy hydrophobic pockets within the kinase active site.[10]

Antimicrobial Agents

The imidazole nucleus is the foundation of many antifungal and antibacterial agents (e.g., azole antifungals). Halogenation of the imidazole ring has been shown to enhance antimicrobial potency.[2] Derivatives of 4,5-Dibromo-2-methylimidazole are therefore promising candidates for screening against pathogenic bacteria and fungi, including drug-resistant strains.

Proteomics Research

This compound has been specifically flagged for use in proteomics research.[3] While detailed applications are not specified, dibrominated compounds can act as reactive probes or building blocks for creating affinity labels or cross-linkers to study protein-protein interactions or identify binding partners.

Caption: From building block to potential therapeutic applications.

Safety and Handling

As with all laboratory chemicals, 4,5-Dibromo-2-methylimidazole should be handled with appropriate care.[12] A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

Ingestion: Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[14]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

4,5-Dibromo-2-methylimidazole (CAS No. 4002-81-7) is more than just a catalog chemical; it is a highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable spectroscopic characteristics, and, most importantly, the synthetic accessibility of its C4 and C5 positions through robust cross-coupling chemistry make it a powerful tool. For researchers aiming to develop novel kinase inhibitors, antimicrobial agents, or other targeted therapeutics, this compound offers a reliable and strategically functionalized starting point rooted in the proven biological relevance of the imidazole scaffold.

References

-

PubChem. (n.d.). 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 4002-81-7. Retrieved from [Link]

-

2a biotech. (n.d.). 4,5-DIBROMO-2-METHYLIMIDAZOLE. Retrieved from [Link]

-

Unnamed Supplier. (n.d.). Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block. Retrieved from [Link]

-

Reisner, E. et al. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-Dibromo-1-methyl-imidazole - Optional[13C NMR]. Retrieved from [Link]

-

Wang, X. et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6667. Retrieved from [Link]

-

Moon, J. K., & Shibamoto, T. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of agricultural and food chemistry, 61(4), 773-8. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Zengin, G. et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Microorganisms, 11(4), 978. Retrieved from [Link]

-

McMahon, R. J. et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

St. John, T. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]

-

Hafez, H. N. et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica, 90(1), 10. Retrieved from [Link]

-

Akocak, S. et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-390. Retrieved from [Link]

-

Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of agricultural and food chemistry, 59(2), 615-8. Retrieved from [Link]

Sources

- 1. CAS 4002-81-7: 4,5-Dibromo-2-methylimidazole | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4,5-Dibromo-2-methylimidazole | 4002-81-7 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4002-81-7 Name: [xixisys.com]

4,5-Dibromo-2-methylimidazole spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4,5-Dibromo-2-methylimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies used to characterize 4,5-dibromo-2-methylimidazole, a key heterocyclic compound relevant in medicinal chemistry and materials science. For professionals in research and drug development, unambiguous structural confirmation is paramount. This document details the core spectral techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both predictive analysis based on first principles and established protocols for data acquisition.

The causality behind the spectral features is explained through a comparative analysis with the parent compound, 2-methylimidazole, providing a framework for interpreting the electronic effects of halogenation on the imidazole scaffold.

Molecular Structure and Spectroscopic Overview

4,5-Dibromo-2-methylimidazole (C₄H₄Br₂N₂) is a derivative of 2-methylimidazole where the hydrogen atoms at positions 4 and 5 of the imidazole ring are substituted with bromine atoms. This substitution profoundly influences the molecule's electronic environment and, consequently, its spectral properties.

The workflow for structural elucidation follows a logical progression from determining the proton and carbon framework (NMR) to identifying functional groups (IR) and finally confirming the molecular weight and elemental composition (MS).

Caption: Workflow for the comprehensive spectral analysis of 4,5-dibromo-2-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,5-dibromo-2-methylimidazole, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectral Analysis

Expertise & Experience: The symmetry of 4,5-dibromo-2-methylimidazole simplifies its ¹H NMR spectrum significantly. However, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for imidazole derivatives due to its ability to better solubilize the compound and slow the exchange of the N-H proton, making it more readily observable.

Predicted Spectrum:

-

N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically falls in the range of 10-13 ppm in DMSO-d₆.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and will appear as a sharp singlet. Compared to 2-methylimidazole (approx. 2.2-2.3 ppm)[1], the electron-withdrawing bromine atoms are expected to have a modest deshielding effect, shifting this peak slightly downfield.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H |

| ~2.4 | Singlet | 3H | C2-CH₃ |

Trustworthiness (Self-Validating Protocol): The protocol below includes standard steps for ensuring data quality, such as using a deuterated solvent with a known internal standard (TMS) and acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4,5-dibromo-2-methylimidazole in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Use tetramethylsilane (TMS, 0 ppm) as the internal reference standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Expertise & Experience: The ¹³C NMR spectrum is crucial for confirming the carbon backbone. The most significant feature will be the dramatic downfield shift of the C4 and C5 carbons due to the direct attachment of the highly electronegative bromine atoms (the "heavy atom effect"). In contrast, the chemical shift of C2 will be less affected.

Predicted Spectrum:

-

C4/C5 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry. They will appear as a single resonance. The strong deshielding effect of bromine will shift this peak significantly downfield compared to unsubstituted imidazole (C4/C5 at ~121 ppm)[2]. A shift to approximately 110-120 ppm is anticipated.

-

C2 Carbon: This carbon, bearing the methyl group, is expected to appear downfield, characteristic of imidazole C2 carbons. Its chemical shift should be similar to that in 2-methylimidazole (~145 ppm)[2][3].

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the typical aliphatic region, likely between 10-15 ppm.

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C2 |

| ~115 | C4 / C5 |

| ~14 | C2-CH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans (or more, as ¹³C has low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For 4,5-dibromo-2-methylimidazole, the key diagnostic peaks are the N-H stretch and the vibrations of the imidazole ring. The presence of C-Br bonds will also introduce absorptions in the fingerprint region.

Predicted Spectrum:

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring[4].

-

C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1450-1650 cm⁻¹ region[5].

-

C-H Bending/Stretching: Absorptions related to the methyl group will appear around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

-

C-Br Stretch: The carbon-bromine stretching vibrations are typically found in the low-frequency fingerprint region, usually between 500-650 cm⁻¹.

| Predicted Key IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3400 (broad) | N-H Stretch |

| 2900 - 3000 | C-H Stretch (methyl) |

| 1450 - 1650 | C=N / C=C Ring Stretch |

| 500 - 650 | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[6]. This creates a predictable and easily identifiable pattern for brominated molecules.

Predicted Spectrum:

-

Molecular Ion Peak (M⁺): The molecular formula is C₄H₄Br₂N₂. The calculated monoisotopic mass is approximately 237.87 g/mol .

-

Isotopic Pattern: The presence of two bromine atoms will result in a distinctive cluster of peaks for the molecular ion:

-

M⁺: Contains two ⁷⁹Br isotopes. (Relative abundance: 1)

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. (Relative abundance: 2)

-

[M+4]⁺: Contains two ⁸¹Br isotopes. (Relative abundance: 1) This results in a characteristic 1:2:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive signature for a dibrominated compound[7].

-

Caption: Predicted 1:2:1 isotopic pattern for the molecular ion of a dibrominated compound.

-

Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) may induce fragmentation. Common fragmentation pathways could include the loss of a bromine radical (M-Br)⁺, or cleavage of the imidazole ring. The resulting fragment ions would also exhibit isotopic patterns if they retain one or more bromine atoms.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution data).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster ([M+H]⁺). Verify the mass and the 1:2:1 isotopic abundance pattern. High-resolution data can be used to confirm the elemental formula.

Integrated Analysis and Conclusion

The true power of spectral analysis lies in the integration of data from multiple techniques. For 4,5-dibromo-2-methylimidazole:

-

MS confirms the molecular weight (239.90 g/mol ) and the presence of two bromine atoms via the unique 1:2:1 isotopic pattern.

-

¹H NMR confirms the presence of the methyl group and the N-H proton, indicating the core structure is intact.

-

¹³C NMR verifies the carbon skeleton, with the key diagnostic signal being the heavily deshielded C4/C5 carbons attached to the bromine atoms.

-

IR spectroscopy supports the presence of the N-H functional group and the imidazole ring structure.

Together, these techniques provide a self-validating system, leading to an unambiguous confirmation of the structure of 4,5-dibromo-2-methylimidazole, a critical requirement for any application in regulated fields such as drug development.

References

Tautomerism in substituted methylimidazoles

An In-depth Technical Guide to Tautomerism in Substituted Methylimidazoles

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena in substituted methylimidazoles, a molecular scaffold of significant interest in medicinal chemistry. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal factor governing the physicochemical and biological properties of these heterocyclic compounds.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of this equilibrium is not merely academic; it is a fundamental prerequisite for the rational design of effective and safe therapeutics. This document integrates theoretical principles with field-proven experimental and computational methodologies to serve as a detailed resource for characterizing and predicting the tautomeric behavior of substituted methylimidazoles.

The Foundational Chemistry of Imidazole Tautomerism

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological chemistry, most notably as the side chain of the amino acid histidine.[3][4] It is also a privileged scaffold in a vast number of pharmaceuticals.[5][6][7] The defining characteristic of the parent imidazole ring is its prototropic tautomerism: the proton on the pyrrole-like nitrogen (N-H) can migrate to the pyridine-like nitrogen, resulting in two distinct but energetically equivalent tautomers.[3][4][5]

However, when a substituent, such as a methyl group, is introduced at a carbon atom (e.g., at C4), this equivalence is broken. The two resulting tautomers, 4-methyl-1H-imidazole and 5-methyl-1H-imidazole, are no longer degenerate and exist in a dynamic equilibrium where one form is typically more stable than the other.[8][9][10] This seemingly subtle shift has profound consequences for molecular interactions, reactivity, and biological function.

Caption: Prototropic tautomeric equilibrium in 4(5)-methylimidazole.

Factors Governing the Tautomeric Equilibrium (KT)

The position of the tautomeric equilibrium is not static; it is a delicate balance dictated by a combination of intrinsic structural features and extrinsic environmental conditions.

-

Electronic Effects: The nature of the substituent is paramount. Electron-donating groups (EDGs), like the methyl group, increase the electron density in the ring. They tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent (the 5-methyl or π-tautomer) by enhancing the basicity of that nitrogen. Conversely, electron-withdrawing groups (EWGs) would favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the 4-substituted or τ-tautomer).[11][12][13]

-

Solvent Effects: The solvent environment plays a crucial role in stabilizing or destabilizing tautomers.[8] Polar protic solvents can form hydrogen bonds with the pyridine-like nitrogen, influencing the equilibrium. The choice of solvent can, therefore, be a tool to modulate the tautomeric ratio.

-

pH and Basicity (pKa): Tautomerism is intimately linked to the basicity of the two ring nitrogens. The overall measured (macroscopic) pKa of the molecule is a composite of the individual (microscopic) pKa values of each nitrogen atom. The tautomeric equilibrium constant (KT) can be determined from these microscopic pKa values, making their measurement essential.[14]

-

Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds can effectively "lock" the molecule into a single, highly favored tautomeric form, dramatically shifting the equilibrium.[15]

Experimental Methodologies for Tautomer Characterization

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric state of a substituted methylimidazole in solution. As a Senior Application Scientist, my recommendation is to never rely on a single technique, but to build a self-validating dataset from complementary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for studying tautomeric equilibria in solution.[1] The key is to understand whether the proton exchange between the nitrogens is fast or slow on the NMR timescale. In many cases, the exchange is slow enough to observe distinct signals, or at least diagnostically shifted averaged signals.

¹³C NMR is particularly diagnostic because the chemical shifts of the ring carbons (C4 and C5) are highly sensitive to the location of the N-H proton. When the proton is on the adjacent nitrogen (N1), the C5 carbon is significantly shielded compared to when the proton is on the distant nitrogen (N3). This difference in chemical shifts (ΔδC4-C5) serves as a reliable indicator of the predominant tautomer.[15][16]

| Tautomer / Regioisomer | Position of H or Me | Δδ (C4-C5) ppm | Predominant Form Indication |

| 4-Methyl-1H-imidazole | H on N1 (adjacent) | ~11 ppm | Favored by intramolecular H-bond to N3 |

| 5-Methyl-1H-imidazole | H on N3 (distant) | ~21 ppm | Favored by intramolecular H-bond from N-H |

| 1,4-Dimethylimidazole (Model) | Me on N1 (adjacent) | 10.5 ppm | Locked τ-like form |

| 1,5-Dimethylimidazole (Model) | Me on N3 (distant) | 20.8 ppm | Locked π-like form |

| A summary of diagnostic ¹³C NMR chemical shift differences adapted from experimental and computed data.[15][16] |

-

Sample Preparation: Dissolve a precise amount of the substituted methylimidazole (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or CD₂Cl₂). The choice of solvent is critical as it can influence the equilibrium.

-

Model Compound Preparation: Prepare parallel samples of the corresponding N-methylated regioisomers (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole). These "locked" isomers serve as essential benchmarks for the chemical shifts of each pure tautomer.[15][16]

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a long relaxation delay (e.g., d1 = 30s) and use a sufficient number of scans to achieve a high signal-to-noise ratio. Use proton decoupling.

-

Signal Assignment: Assign the C4 and C5 signals for your compound and the model isomers. 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment.

-

Analysis & Interpretation:

-

Calculate the difference in chemical shift (Δδ) between C4 and C5 for your compound.

-

Compare this experimental Δδ with the values from your locked 1,4- and 1,5-dimethylimidazole benchmarks.

-

A Δδ value closer to that of 1,4-dimethylimidazole indicates a preference for the 4-methyl tautomer. A value closer to that of 1,5-dimethylimidazole indicates a preference for the 5-methyl tautomer.

-

The observed chemical shifts are a weighted average of the two tautomeric states.[15] The equilibrium constant (KT) can be estimated using the equation: δobs = XAδA + XBδB, where X is the mole fraction and δ is the chemical shift of the pure tautomers (approximated from the N-methylated models).

-

Caption: Experimental workflow for determining tautomer preference using ¹³C NMR.

Potentiometric Titration for pKa Determination

This method provides the macroscopic pKa value, which is essential for understanding the compound's behavior in biological systems. With appropriate models, it can be used to dissect the microscopic pKa values of the individual nitrogens, which directly relates to the tautomer ratio in the neutral state.[14]

-

System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Prepare a solution of the methylimidazole derivative of known concentration (e.g., 1-10 mM) in degassed, deionized water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Use specialized software for a more accurate determination by fitting the entire titration curve.

-

Microscopic pKa Estimation: By combining the macroscopic pKa of the target compound with the pKa values of the N-methylated "locked" derivatives, one can solve a system of equations to estimate the microscopic pKa values and the tautomeric equilibrium constant, KT.[14]

Computational Chemistry: A Predictive and Complementary Tool

While experiments provide ground truth in a specific environment, computational chemistry offers a powerful predictive lens to explore tautomeric landscapes, understand the underlying energetic drivers, and guide experimental design.

Quantum mechanical calculations can determine the relative Gibbs free energies (ΔG) of different tautomers.[17] The more stable tautomer will have a lower free energy, and the population of each tautomer at equilibrium can be directly calculated from ΔG using the Boltzmann distribution. This in silico approach allows for rapid screening of substituent effects and solvent environments.

-

Structure Generation: Build the 3D structures of all possible tautomers (e.g., 4-methyl and 5-methyl forms) in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP or ωB97XD and a basis set like 6-311++G(d,p) is a robust choice.[15][17]

-

Solvent Modeling: This step is critical for relevance. Include the effect of a solvent (e.g., water, DMSO) using a Polarizable Continuum Model (PCM). This accounts for the bulk electrostatic effect of the solvent on tautomer stability.[11][18]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.

-

Energy Calculation & Analysis:

-

Calculate the relative Gibbs free energy (ΔG) between the tautomers.

-

Determine the equilibrium constant: KT = exp(-ΔG / RT).

-

Calculate the percentage population of each tautomer.

-

Caption: A standard workflow for the computational prediction of tautomer ratios.

Implications in Drug Discovery and Development

The ultimate goal of this analysis is to enable better drug design. The predominant tautomeric form of a molecule is its "bioactive conformation" in solution, dictating how it interacts with its biological target.[2]

-

Pharmacodynamics (Target Affinity): Tautomers present different pharmacophoric features. One tautomer might have a hydrogen bond donor (N-H) pointing towards a receptor, while the other presents a hydrogen bond acceptor (the lone pair on the pyridine-like N). This switch can dramatically alter binding affinity and, consequently, biological activity.[6] A drug designed based on the wrong tautomer is likely to fail.

-

Pharmacokinetics (ADME): Tautomers are distinct chemical entities with different physicochemical properties. They will have different polarities, lipophilicities (logP), and pKa values. These differences directly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, affecting its solubility, membrane permeability, and metabolic stability.[2]

Caption: How different tautomers can result in productive vs. non-productive binding.

Conclusion

The tautomerism of substituted methylimidazoles is a complex interplay of electronic, steric, and environmental factors. It is a critical molecular parameter that must be understood and controlled in modern drug discovery. A failure to account for the correct tautomeric state can lead to erroneous structure-activity relationship (SAR) interpretations and the ultimate failure of a drug candidate. By employing a synergistic combination of high-field NMR spectroscopy (particularly ¹³C NMR with locked models) and robust computational modeling, researchers can confidently characterize and predict tautomeric preferences, paving the way for more rational, efficient, and successful drug design.

References

-

Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH Source: PURKH URL: [Link]

-

Title: Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed Source: PubMed URL: [Link]

-

Title: Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH Source: PMC - NIH URL: [Link]

-

Title: The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed Source: PubMed URL: [Link]

-

Title: What impact does tautomerism have on drug discovery and development? - PMC - NIH Source: PMC - NIH URL: [Link]

-

Title: IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor Source: PharmaTutor URL: [Link]

-

Title: 4-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 4-(5-) methylimidazole - ElectronicsAndBooks Source: ElectronicsAndBooks URL: [Link]

-

Title: 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed Source: PubMed URL: [Link]

-

Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central Source: PMC - PubMed Central URL: [Link]

-

Title: 1-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tautomeric equilibrium of 4(5)-methylimidazole. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - SciSpace Source: SciSpace URL: [Link]

-

Title: Review of pharmacological effects of imidazole derivatives Source: S. Asfendiyarov Kazakh National Medical University URL: [Link]

-

Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

-

Title: Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI Source: MDPI URL: [Link]

-

Title: Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Tautomer - chemeurope.com Source: chemeurope.com URL: [Link]

-

Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI Source: MDPI URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. purkh.com [purkh.com]

- 18. mdpi.com [mdpi.com]

Electron density distribution in dibrominated imidazoles

An In-Depth Technical Guide to the Electron Density Distribution in Dibrominated Imidazoles

Foreword: From Structural Motif to Functional Modulator

To the dedicated researcher, scientist, or drug development professional, the imidazole ring is more than a simple heterocycle; it is a cornerstone of biological function and medicinal chemistry. Found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, its unique electronic properties are fundamental to enzymatic catalysis and receptor binding.[1][2] The strategic modification of this scaffold is a central theme in modern drug discovery. This guide moves beyond the foundational structure to explore the nuanced and powerful effects of dibromination on the imidazole core.

The introduction of bromine atoms is not a trivial substitution. It fundamentally re-sculpts the molecule's electronic landscape, introducing a complex interplay of inductive and resonance effects, and creating unique opportunities for intermolecular interactions like halogen bonding.[3][4] Understanding this redistribution of electron density is paramount, as it directly governs a molecule's reactivity, stability, polarity, and, most critically, its ability to interact with biological targets.[4] This document serves as a senior-level guide to both the theoretical underpinnings and the practical, validated methodologies for characterizing the electron density distribution in these vital compounds. We will explore not just what to do, but why specific experimental and computational choices are made, providing a self-validating framework for rigorous scientific inquiry.

The Electronic Influence of Dibromination: A Duality of Effects

The imidazole ring is an electron-rich aromatic system with two nitrogen atoms contributing to its distinct properties.[5] One nitrogen is 'pyrrole-like' (donating a lone pair to the π-system), and the other is 'pyridine-like' (with its lone pair in an sp² orbital in the plane of the ring). This arrangement creates a specific landscape of electron density that is highly susceptible to modification by substituents.

When two bromine atoms are introduced onto the imidazole backbone, they exert a dual electronic influence:

-

Inductive Effect (-I): As highly electronegative atoms, bromine pulls electron density away from the ring through the sigma (σ) bond framework.[3] This effect is generally deactivating, reducing the overall electron density of the ring.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atoms can be delocalized into the aromatic π-system.[3] This effect donates electron density back to the ring, partially counteracting the inductive withdrawal.

The net result of these opposing forces is a complex and non-uniform redistribution of charge. Furthermore, this modification creates a region of depleted electron density on the bromine atom, along the extension of the C-Br bond, known as a sigma-hole (σ-hole) .[6][7] This region has a positive electrostatic potential, enabling it to act as an electron acceptor in a highly directional, non-covalent interaction known as a halogen bond .[6][7][8] The ability to form these specific, stabilizing interactions is a key reason why brominated compounds are of high interest in drug design.[4]

Experimental Determination: Single-Crystal X-ray Diffraction

The gold standard for experimentally mapping electron density in a molecule is Single-Crystal X-ray Diffraction (SCXRD) .[9] This technique provides a precise three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, angles, and intermolecular interactions can be definitively determined.[9][10]

The causality behind choosing SCXRD is its unparalleled accuracy. While other spectroscopic methods provide indirect information about the electronic environment, SCXRD directly visualizes it. This allows for the validation of theoretical models and provides unambiguous evidence of structural features like halogen bonds.

Experimental Protocol: A Self-Validating Workflow for SCXRD

The integrity of an SCXRD study relies on a meticulous, multi-stage process where each step validates the next.

Step 1: Synthesis and Crystallization

-

Rationale: The entire technique is predicated on obtaining a high-quality, single crystal. The synthesis must yield a pure compound, and the crystallization method must be carefully selected to encourage slow, ordered growth.

-

Methodology:

-

Synthesis: Synthesize the target dibrominated imidazole. A common approach involves the direct bromination of an imidazole derivative using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid.[11][12] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Purification: Purify the product via recrystallization or column chromatography to achieve >99% purity. Purity is critical as impurities can inhibit crystal growth or become incorporated as defects.

-

Crystallization: Grow single crystals using techniques like slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[10] Screen a variety of solvents to find conditions that yield crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) without cracks or twinning.

-

Step 2: Data Collection

-

Rationale: To obtain a high-resolution electron density map, diffraction data must be collected accurately and completely. Using a modern diffractometer at a controlled, low temperature minimizes thermal vibrations, resulting in a sharper, more detailed map.[9]

-

Methodology:

-

Select a suitable single crystal under a microscope and mount it on a goniometer head.[10]

-

Center the crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to reduce atomic thermal motion.[9]

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[9] The instrument software will rotate the crystal and collect a series of diffraction images over a wide angular range to ensure data completeness.

-

Step 3: Structure Solution and Refinement

-

Rationale: Raw diffraction intensities are mathematically converted into an electron density map. This initial map is used to build an atomic model, which is then refined against the experimental data until the calculated and observed diffraction patterns converge.

-

Methodology:

-

Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. Apply corrections for factors like absorption.[9]

-

Structure Solution: Determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.[10]

-

Refinement: Refine the atomic model (positions, thermal parameters) using a least-squares algorithm. The quality of the final model is assessed by metrics like the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.[10]

-

Data Presentation and Interpretation: Hirshfeld Surface Analysis

While the refined crystal structure provides atomic coordinates, Hirshfeld Surface Analysis offers a powerful graphical method to decode the intermolecular interactions that govern the crystal packing.[13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron density contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize interaction hotspots.[13]

-

Red Spots: Indicate close intermolecular contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds or halogen bonds.[13][15]

-

Blue Regions: Represent contacts longer than van der Waals radii, indicating weaker interactions.

This analysis provides quantitative data on the percentage contribution of different interactions (e.g., H···H, C···H, Br···N) to the overall crystal packing, offering invaluable insight into the consequences of the altered electron density.[16]

| Parameter | Representative Value (Illustrative) | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[10] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[10] |

| Unit Cell (Å, °) | a=10.2, b=5.9, c=16.8, β=93.1 | Dimensions and angles of the repeating crystal lattice unit.[10] |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data; lower is better.[10] |

| Key Interaction | C-Br···N Halogen Bond | Identifies a specific, directional non-covalent bond crucial for crystal packing.[6] |

| Interaction Distance (Å) | 2.95 | The measured distance between the bromine and nitrogen atoms in the halogen bond.[6] |

Theoretical Investigation: Density Functional Theory (DFT)

Complementing experimental work, computational chemistry provides profound insights into electronic structure at a level of detail that is often inaccessible to measurement alone. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying systems like dibrominated imidazoles.[17][18]

The rationale for using DFT is its ability to calculate a wide range of electronic properties, from the overall charge distribution to the energies and shapes of individual molecular orbitals, providing a complete theoretical picture that explains the why behind the experimental observations.[19]

Computational Protocol: A Validated DFT Workflow

Step 1: Structure Preparation and Geometry Optimization

-

Rationale: The starting point for any calculation must be a physically realistic molecular geometry. An optimization algorithm finds the lowest energy conformation (the most stable structure).

-

Methodology:

-

Build an initial 3D structure of the dibrominated imidazole molecule using molecular modeling software (e.g., GaussView).[18]

-

Perform a geometry optimization calculation. A widely used and well-validated functional for organic molecules is B3LYP, paired with a Pople-style basis set like 6-311G(d,p).[19][20] This level of theory is known to provide reliable geometries and electronic properties.

-

Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[18]

-

Step 2: Electron Density and Property Calculation

-

Rationale: With an optimized geometry, a "single-point" calculation is performed using the same level of theory to compute the detailed electronic properties.

-

Methodology:

-

Using the optimized coordinates, run a single-point energy calculation.

-

Request the calculation of key properties, including:

-

Population Analysis: To determine atomic charges (e.g., Mulliken, NBO).[17]

-

Molecular Orbitals: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[19]

-

Molecular Electrostatic Potential (MEP): To map charge distribution onto the electron density surface.[17]

-

-

Step 3: Advanced Topological Analysis (QTAIM)

-

Rationale: To move beyond qualitative descriptions, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous, quantitative analysis of the electron density topology.[21][22] It partitions the molecule into atomic basins and identifies critical points in the electron density that define atomic and bonding interactions.[21][23]

-

Methodology:

-

Generate a wavefunction file from the optimized DFT calculation.

-

Analyze the wavefunction using specialized software (e.g., AIMAll).[23]

-

Locate Bond Critical Points (BCPs) between atoms of interest. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character.[23][24]

-

Interpreting Computational Data

DFT calculations yield a rich dataset for understanding electron distribution.

-

Molecular Electrostatic Potential (MEP): An MEP map visually confirms the electronic effects.[17] It will show negative potential (red/yellow) around the nitrogen lone pairs, indicating electron-rich, nucleophilic regions. Crucially, it will visualize the positive σ-hole (blue) on the bromine atoms, confirming their ability to act as halogen bond donors.[25]

-

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO indicates the most easily donated electrons, while the LUMO shows the most likely region to accept electrons.[18][19] Bromination typically lowers the energy of both orbitals, affecting the molecule's reactivity and electronic properties.

-

QTAIM Parameters: This analysis provides hard numbers to describe bonding. For a C-Br···N halogen bond, a bond critical point will be found between the Br and N atoms. The electron density (ρ) at this point quantifies the interaction's strength—a higher value indicates a stronger bond.[24][25]

| Computational Descriptor | Result for Dibrominated Imidazole | Significance |

| MEP Minimum (Nitrogen) | -150 kJ/mol | Confirms the electron-rich, nucleophilic character of the pyridine-like nitrogen.[17] |

| MEP Maximum (σ-hole on Br) | +100 kJ/mol | Quantifies the positive electrostatic potential on bromine, indicating its strength as a halogen bond donor.[25] |

| HOMO-LUMO Gap | 4.5 eV | Relates to the electronic stability and reactivity of the molecule.[18] Substitution alters this gap. |

| QTAIM ρ at Br···N BCP | 0.015 a.u. | The electron density at the bond critical point provides a quantitative measure of the halogen bond strength.[24] |

| QTAIM ∇²ρ at Br···N BCP | +0.040 a.u. | A positive Laplacian indicates a closed-shell interaction, characteristic of non-covalent bonds like halogen bonds.[24] |

Implications in Drug Design and Materials Science

A precise understanding of the electron density distribution in dibrominated imidazoles is not merely an academic exercise; it is a critical component of rational design in applied sciences.

-

In Drug Development: The imidazole moiety is a frequent player in kinase inhibitors and other targeted therapies.[26] Modifying the electron density through dibromination can fine-tune the pKa of the ring nitrogens, altering their protonation state at physiological pH. More importantly, the introduction of a halogen bond donor site provides a powerful tool for enhancing binding affinity and specificity to a target protein.[4] A well-placed halogen bond can be the deciding factor in a compound's potency and selectivity.

-

In Materials Science: The electronic properties of organic molecules are central to their use in materials like Organic Light-Emitting Diodes (OLEDs).[27] The HOMO-LUMO gap, which is directly modulated by bromination, influences the color and efficiency of light emission. Furthermore, the strong intermolecular interactions, including halogen bonds, can enforce specific packing in the solid state, which is crucial for charge transport in organic semiconductors.[28]

Conclusion

The dibromination of an imidazole core is a strategic chemical modification that profoundly alters its electronic landscape. This guide has detailed a dual-pronged approach, combining the empirical precision of Single-Crystal X-ray Diffraction with the deep theoretical insight of Density Functional Theory, to fully characterize this change. By following validated, step-by-step protocols for synthesis, experimentation, and computation, researchers can gain a comprehensive understanding of the resulting electron density distribution. This knowledge—from visualizing the σ-hole on bromine atoms to quantifying the strength of the resulting halogen bonds—is the foundation for the rational design of next-generation pharmaceuticals and advanced functional materials.

References

-

Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC), 62(8). Retrieved January 5, 2026, from [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett. Retrieved January 5, 2026, from [Link]

-

Wang, Y., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 942. Retrieved January 5, 2026, from [Link]

-

Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Gurbanov, A. V., et al. (2018). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Inorganica Chimica Acta, 482, 629-646. Retrieved January 5, 2026, from [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2024). Scientific Reports, 14(1), 1039. Retrieved January 5, 2026, from [Link]

-

Alkorta, I., et al. (2017). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. Molecules, 22(10), 1630. Retrieved January 5, 2026, from [Link]

-

Espinoza-Hicks, J. C., et al. (2018). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. Molecules, 23(5), 1210. Retrieved January 5, 2026, from [Link]

-

Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2024). RSC Advances, 14(1), 1-12. Retrieved January 5, 2026, from [Link]

-

Synthesis of Novel Imidazoles as Potent Antimicrobial Agents. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 5, 2026, from [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Singh, P., Kumar, R., & Tewari, A. K. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. Retrieved January 5, 2026, from [Link]

-

Atoms in molecules. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

QTAIM: quantum theory of atoms in molecules. (n.d.). American Crystallographic Association. Retrieved January 5, 2026, from [Link]

-

Syntheses and electron density distribution studies in two new imidazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Halogen bonds with carbenes acting as Lewis base units: complexes of imidazol-2-ylidene: theoretical analysis and experimental evidence. (2023). Physical Chemistry Chemical Physics, 25(11), 7855-7865. Retrieved January 5, 2026, from [Link]

-

Responsive Supramolecular Sensors Based on Pillar[1]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an. (2024). ACS Omega, 9(1), 1-10. Retrieved January 5, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2023). Pharmaceuticals, 16(10), 1428. Retrieved January 5, 2026, from [Link]

-

The Halogen Bond. (2016). Chemical Reviews, 116(4), 2478-2601. Retrieved January 5, 2026, from [Link]

-

High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. (2023). Digital Discovery, 2(6), 1709-1724. Retrieved January 5, 2026, from [Link]

-

The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2019). Molecules, 24(10), 1888. Retrieved January 5, 2026, from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Crystal Structure Theory and Applications, 12(3), 29-44. Retrieved January 5, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of (1H-imidazole-jN>3>)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-j>3>O,N,O>0>]copper. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(4), 403-407. Retrieved January 5, 2026, from [Link]

-

Atoms in Molecules: A Quantum Theory. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Atom in Molecules a Quantum Theory (AIM). (n.d.). McMaster University. Retrieved January 5, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN )[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ O,N,O′]copper(II). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-